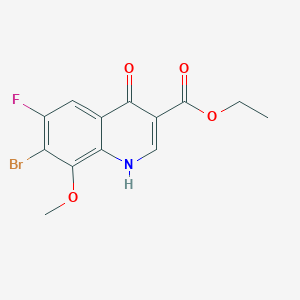
Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The incorporation of bromine, fluorine, hydroxyl, and methoxy groups into the quinoline structure enhances its chemical reactivity and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives followed by halogenation and esterification reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the yield and minimizing by-products. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Esterification and Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid or esterified with different alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce ketones or alkanes .
Aplicaciones Científicas De Investigación
Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents with antibacterial, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies to understand the interaction of quinoline derivatives with biological targets such as enzymes and receptors.
Material Science: It is employed in the development of advanced materials, including liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The presence of halogen atoms and hydroxyl groups enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways involved in DNA replication, protein synthesis, and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate is unique due to the specific combination of bromine, fluorine, hydroxyl, and methoxy groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C13H11BrFNO4 |
|---|---|
Peso molecular |
344.13 g/mol |
Nombre IUPAC |
ethyl 7-bromo-6-fluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H11BrFNO4/c1-3-20-13(18)7-5-16-10-6(11(7)17)4-8(15)9(14)12(10)19-2/h4-5H,3H2,1-2H3,(H,16,17) |
Clave InChI |
AKIMPOOAFHEPLC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC2=C(C(=C(C=C2C1=O)F)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



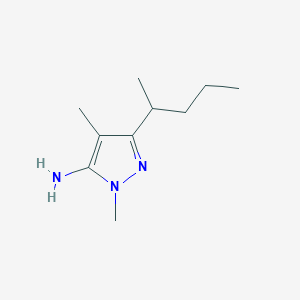

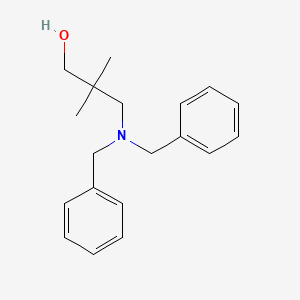
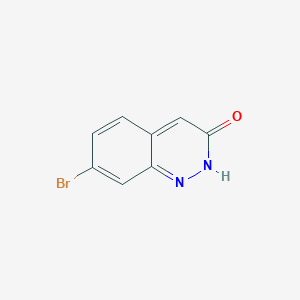
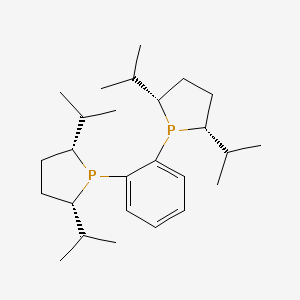
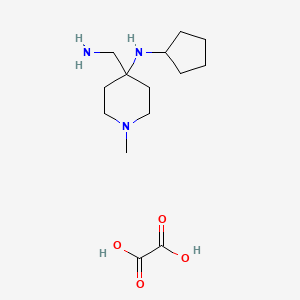




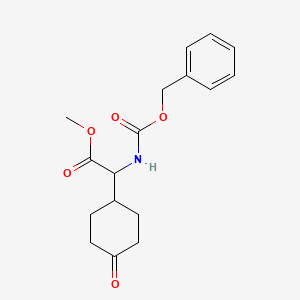
![(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate](/img/structure/B13087465.png)
![N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B13087466.png)
